molecular formula C14H15N5O B2563229 N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)isonicotinamide CAS No. 1396812-32-0

N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)isonicotinamide

Cat. No.: B2563229
CAS No.: 1396812-32-0
M. Wt: 269.308
InChI Key: FPYSFEVNSQLCNN-UHFFFAOYSA-N
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Description

N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)isonicotinamide is a compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their significant pharmacological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.

Biochemical Analysis

Biochemical Properties

N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)isonicotinamide interacts with a range of enzymes, proteins, and other biomolecules. It has been found to act as an antagonist of the vanilloid receptor 1 and modulate the insulin-like growth factor 1 receptor . Furthermore, it can inhibit a wide range of enzymes, including phosphodiesterase type 5, isocitrate dehydrogenase 1, endothelin-converting enzyme 1, and vascular adhesion protein 1 .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . Its antioxidative and antibacterial properties have been described, and its effects on the cell cycle have been characterized .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact mechanism of action is complex and involves a series of biochemical reactions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Detailed studies on threshold effects, as well as any toxic or adverse effects at high doses, are yet to be conducted .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are complex processes that involve various transporters or binding proteins .

Subcellular Localization

It is believed that specific targeting signals or post-translational modifications direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)isonicotinamide can be achieved through several methods. One common approach involves the reaction of N-(4,4-diethoxybutyl)pyrimidin-2-amine with heteroaromatic C-nucleophiles in the presence of trifluoroacetic acid . The reaction mixture is typically stirred at room temperature for a few hours, and the progress is monitored using thin-layer chromatography (TLC).

Industrial Production Methods

Industrial production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)isonicotinamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: It can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups in the molecule.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrimidine N-oxides, while reduction may produce reduced pyrimidine derivatives.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)isonicotinamide stands out due to its unique combination of a pyrimidine ring and an isonicotinamide moiety, which contributes to its distinct pharmacological profile and potential therapeutic applications.

Properties

IUPAC Name

N-(2-pyrrolidin-1-ylpyrimidin-5-yl)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N5O/c20-13(11-3-5-15-6-4-11)18-12-9-16-14(17-10-12)19-7-1-2-8-19/h3-6,9-10H,1-2,7-8H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPYSFEVNSQLCNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC=C(C=N2)NC(=O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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